3-Methyl-5-nitronaphtho[1,2-B]thiophene
Description
Structure
3D Structure
Properties
CAS No. |
62615-50-3 |
|---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-methyl-5-nitrobenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9NO2S/c1-8-7-17-13-10-5-3-2-4-9(10)12(14(15)16)6-11(8)13/h2-7H,1H3 |
InChI Key |
NMNBEOLGBFZSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 5 Nitronaphtho 1,2 B Thiophene
Retrosynthetic Analysis of 3-Methyl-5-nitronaphtho[1,2-B]thiophene
A retrosynthetic analysis of this compound suggests several possible disconnections to simplify the target molecule into more readily available starting materials. The analysis begins by considering the introduction of the nitro and methyl groups, as well as the formation of the thiophene (B33073) ring.
Primary Disconnections:
C-NO2 Bond: The nitro group at the 5-position can be retrosynthetically disconnected via an electrophilic aromatic substitution (nitration) reaction. This suggests that 3-methylnaphtho[1,2-b]thiophene (B14534126) could be a key intermediate. The nitration of the parent naphtho[1,2-b]thiophene (B13749340) is known to yield a mixture of 2- and 5-nitro derivatives, indicating that the 5-position is susceptible to electrophilic attack. rsc.org
C-CH3 Bond: The methyl group at the 3-position can be introduced through various methods, including Friedel-Crafts alkylation or from a precursor that already contains the methyl group and is used to construct the thiophene ring.
Thiophene Ring Formation: The naphthothiophene core itself can be disconnected using strategies that form the thiophene ring onto a pre-existing naphthalene (B1677914) system. This leads to several well-established synthetic approaches.
Retrosynthetic Pathways:
A plausible retrosynthetic pathway is outlined below:

This analysis highlights key intermediates and the corresponding forward synthetic reactions that could be employed. The challenge lies in the regioselectivity of the reactions, particularly the introduction of the substituents at the desired positions.
Approaches to the Naphthothiophene Core Synthesis
The construction of the naphthothiophene skeleton is the cornerstone of the synthesis. Several powerful methods have been developed for this purpose.
The Bradsher reaction is a classic method for the synthesis of polycyclic aromatic compounds, including naphthothiophenes. researchgate.netchemrxiv.org It involves the acid-catalyzed cyclodehydration of a suitable precursor. In the context of naphtho[1,2-b]thiophene synthesis, this would typically involve the cyclization of a 1-(2-thienyl)methyl-2-naphthalenemethanol derivative or a related ketone.
The general Bradsher cyclization approach can be modified to introduce substituents. For instance, starting with a substituted thiophene or naphthalene precursor would allow for the direct incorporation of the methyl group. The synthesis of the Bradsher cyclization substrate often requires multiple steps and can involve harsh conditions. researchgate.netchemrxiv.org
Table 1: Key Features of Bradsher Cyclization for Naphthothiophene Synthesis
| Feature | Description |
| Reaction Type | Acid-catalyzed intramolecular electrophilic aromatic substitution (cyclodehydration). |
| Typical Precursors | Diaryl carbinols or ketones. |
| Catalysts | Strong acids such as polyphosphoric acid (PPA), sulfuric acid, or Lewis acids. |
| Advantages | A well-established and reliable method for forming fused aromatic rings. |
| Limitations | Often requires harsh reaction conditions and multi-step synthesis of the precursor. |
Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering mild and efficient routes to complex molecules. nih.gov For the synthesis of naphthothiophenes, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck-Matsuda reactions, can be employed to construct the key C-C bonds of the fused system. youtube.comresearchgate.net
One strategy involves the palladium-catalyzed coupling of a suitably functionalized thiophene derivative with a naphthalene precursor. For instance, a 3-substituted thiophene derivative could be coupled with a 2-halonaphthalene to form an intermediate that can then be cyclized to form the naphthothiophene core. researchgate.net These methods often exhibit high functional group tolerance and can be used to introduce substituents with high regioselectivity. nih.gov
Table 2: Palladium-Catalyzed Approaches to Naphthothiophene Synthesis
| Reaction | Description |
| Suzuki-Miyaura Coupling | Cross-coupling of a boronic acid or ester with a halide, often used to form the key aryl-aryl bond. |
| Heck-Matsuda Reaction | Coupling of an aryl diazonium salt with an alkene. researchgate.net |
| Intramolecular C-H Activation | Direct cyclization through palladium-catalyzed activation of a C-H bond. |
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. nih.gov For the synthesis of fused thiophene systems, multi-component reactions have been developed where several starting materials are combined in a single reaction vessel to construct the target molecule in a cascade of reactions.
While a specific one-pot synthesis for this compound is not explicitly reported, general one-pot methods for highly substituted thiophenes could potentially be adapted. nih.gov These often involve the reaction of a sulfur source with a suitable dicarbonyl compound or other reactive intermediates.
Friedel-Crafts reactions are fundamental for the acylation and alkylation of aromatic rings and can be applied to the synthesis of naphthothiophenes. nih.govrsc.org An intramolecular Friedel-Crafts acylation of a suitably substituted thiophene derivative can be a key step in the formation of the fused ring system. For example, a 3-(naphthalene-1-carbonyl)thiophene derivative could be cyclized under Friedel-Crafts conditions to yield a naphthothiophene precursor.
The Friedel-Crafts acetylation of naphthalene itself has been studied, and the regioselectivity is dependent on the reaction conditions. This knowledge can be applied to the synthesis of precursors for naphthothiophene synthesis. The acylation of benzothiophenes is also a well-established process. google.com
Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation. mdpi.comacs.org These strategies are highly efficient for the construction of complex heterocyclic systems like substituted thiophenes. rsc.orgrsc.org
For the synthesis of the thiophene moiety of the naphthothiophene system, a cascade cyclization could involve the reaction of a precursor containing a naphthalene unit and a side chain that can undergo cyclization with a sulfur-donating reagent. mdpi.com While specific examples for naphtho[1,2-b]thiophene are not prevalent, the general principles of cascade cyclizations for thiophene synthesis are well-documented and could be adapted. mdpi.comscilit.com
Introduction of the Nitro Group: Regioselective Nitration Strategies
The introduction of a nitro group onto the naphtho[1,2-b]thiophene skeleton is a critical step, typically achieved through electrophilic aromatic substitution. The success of this synthesis hinges on controlling the regioselectivity to ensure the nitro group is installed at the desired C5 position.
Electrophilic Aromatic Nitration Mechanisms and Conditions
Electrophilic aromatic nitration is a well-established class of organic reactions. nih.gov The process is generally understood to proceed via the formation of a highly reactive electrophile, the nitronium ion (NO₂+), which is generated from nitric acid in the presence of a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.com
The mechanism involves the attack of the electron-rich aromatic π-system on the nitronium ion. masterorganicchemistry.com This initial interaction can form a loosely associated π-complex, which then reorganizes into a more stable, covalently bonded intermediate known as a σ-complex or Wheland intermediate. nih.gov In this intermediate, the aromaticity of the ring is temporarily disrupted, and the carbon atom at the site of attack becomes sp³-hybridized. nih.gov The final step is the rapid loss of a proton (deprotonation) from this carbon, which restores the aromatic system and yields the nitroaromatic product. masterorganicchemistry.com
For polycyclic aromatic systems like naphtho[1,2-b]thiophene, the position of nitration is dictated by the relative stability of the possible Wheland intermediates. In the case of naphthalene, nitration preferentially occurs at the α-position (C1) rather than the β-position (C2). This is because the carbocation intermediate formed by α-attack is better stabilized by resonance, with more contributing structures that preserve an intact benzene (B151609) ring. youtube.com The naphtho[1,2-b]thiophene system combines the features of naphthalene and thiophene. The thiophene ring is highly reactive towards electrophiles, but in this fused system, the naphthalene moiety's reactivity must also be considered. The C5 position of naphtho[1,2-b]thiophene is analogous to the α-position of naphthalene, making it a favorable site for electrophilic attack.
An ongoing debate in the field concerns the precise mechanism of the nitronium ion's attack. While the classical polar Ingold-Hughes mechanism described above is widely accepted, an alternative single-electron transfer (SET) mechanism has also been proposed, particularly for highly reactive aromatic compounds. nih.govresearchgate.netnih.gov The SET mechanism suggests an initial electron transfer from the aromatic ring to the nitronium ion, forming a radical cation and a nitrogen dioxide radical. researchgate.net These species then combine to form the final product. The operative mechanism can be influenced by the substrate's reactivity, the solvent, and the specific nitrating agent used. nih.govresearchgate.net
Evaluation of Nitrating Agents and Solvent Systems
The choice of nitrating agent and solvent system is critical for achieving high yield and regioselectivity while avoiding side reactions and degradation, especially with sulfur-containing heterocycles which can be sensitive to strongly acidic and oxidizing conditions. stackexchange.com A variety of systems have been developed, ranging from classical methods to milder, more selective modern reagents.
Interactive Data Table: Comparison of Nitrating Systems for Aromatic Compounds
| Nitrating Agent/System | Typical Conditions | Advantages | Disadvantages | Suitability for Naphthothiophenes |
| HNO₃ / H₂SO₄ | Concentrated acids, 0 °C to rt | Potent, inexpensive, widely used. masterorganicchemistry.com | Harsh conditions, strong oxidant, can lead to polysubstitution and degradation of sensitive substrates like thiophenes. stackexchange.com | Potentially too harsh; requires careful temperature control and stoichiometry to avoid side reactions. |
| HNO₃ / Acetic Anhydride (B1165640) | 0-25 °C | Milder than mixed acid, generates acetyl nitrate (B79036) in situ. Often provides good yields for reactive heterocycles. stackexchange.com | Can be explosive if not handled properly. | A suitable alternative to mixed acid, likely offering better control and reduced degradation. |
| Metal Nitrates | Various (e.g., Bi(NO₃)₃, Cu(NO₃)₂, AgNO₃) in aprotic solvents | Often milder, can offer different regioselectivity, avoids strongly acidic media. researchgate.netsci-hub.se | May require co-reagents or catalysts, and the metal salts can complicate workup. | Promising for selective nitration under non-acidic conditions, potentially minimizing sulfur oxidation. |
| N-Nitro Compounds | N-Nitrosuccinimide (Succ-NO₂), N-Nitrosaccharin (Sacc-NO₂) | Mild reagents, often used for specific applications. chemrxiv.org | May have lower reactivity compared to other agents. chemrxiv.org | May not be reactive enough for the deactivated naphthalene core but could be useful for more activated derivatives. |
| HNO₃ / Trifluoroacetic Anhydride | Aprotic solvent, low temperature | Generates a highly reactive nitrating species. Effective for nitrating thiophenes in good yield. stackexchange.com | Reagents are expensive and corrosive. | A potentially effective system for achieving high reactivity under controlled conditions. |
The classic mixture of concentrated nitric and sulfuric acids, while powerful, poses a risk of over-oxidation and decomposition for the sulfur-rich naphtho[1,2-b]thiophene ring system. stackexchange.com Milder reagents are often preferred. Nitric acid in acetic anhydride is a common alternative that has proven successful for the nitration of thiophene. stackexchange.com Furthermore, various metal nitrates, such as bismuth(III) nitrate or copper(II) nitrate, have been employed as nitrating agents under neutral or mildly acidic conditions, which can be beneficial for sensitive substrates. researchgate.net High-throughput experiments have been used to screen a wide array of nitrating agents and activating reagents, revealing novel combinations that can be effective for challenging substrates. chemrxiv.org
Directed Nitration Studies
To synthesize this compound, the nitration step is performed on the 3-methylnaphtho[1,2-b]thiophene precursor. The regiochemical outcome is determined by the directing effects of both the fused thiophene ring and the existing methyl group.
The methyl group at the C3 position is an activating, ortho, para-directing group. It enhances the electron density at the C2 and C4 positions. The thiophene sulfur atom strongly directs electrophilic substitution to its α-positions (C2). However, in the precursor, both α-positions of the thiophene ring (C2 and C3a, which is a bridgehead) are already substituted or sterically hindered.
Introduction of the Methyl Group: Alkylation and Functionalization
The installation of the methyl group at the C3 position can be accomplished either before or after the nitration step. Methodologies for this transformation typically involve the creation of a nucleophilic carbon at the C3 position via an organometallic intermediate or through a metal-catalyzed cross-coupling reaction.
Regioselective Methylation via Organometallic Reagents (e.g., organo-Li, -Mg, -Zn)
A robust and widely used strategy for introducing alkyl groups onto aromatic and heteroaromatic rings involves a halogen-metal exchange followed by quenching with an electrophile.
The synthetic sequence would be as follows:
Regioselective Halogenation : The naphtho[1,2-b]thiophene starting material is first selectively halogenated, most commonly brominated, at the C3 position. The C3 position is less reactive than the C2 position of the thiophene ring, so direct bromination might yield a mixture of products. A more controlled approach might be necessary, potentially involving protecting groups or specific reaction conditions to favor C3 substitution.
Halogen-Metal Exchange : The resulting 3-bromonaphtho[1,2-b]thiophene is treated with a strong organometallic base, typically an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). mdpi.com This effects a halogen-metal exchange, replacing the bromine atom with lithium to form 3-lithionaphtho[1,2-b]thiophene. This intermediate is a potent nucleophile.
Electrophilic Quench : The organolithium intermediate is then reacted with an electrophilic methyl source. Common reagents for this step include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The nucleophilic C3 carbon attacks the methyl group, displacing the leaving group (iodide or sulfate) and forming the C-C bond to yield 3-methylnaphtho[1,2-b]thiophene.
This methodology offers a reliable pathway for the regioselective installation of the methyl group, and similar functionalizations via lithium-halogen exchange have been reported for related naphthothiophene systems. chemrxiv.org
Cross-Coupling Reactions for Methyl Group Installation
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming carbon-carbon bonds. These methods are often characterized by their high functional group tolerance and mild reaction conditions.
To install a methyl group via this approach, a 3-halonaphtho[1,2-b]thiophene (where the halogen is typically Br or I) is coupled with an organometallic methyl reagent in the presence of a palladium catalyst and a suitable ligand.
Interactive Data Table: Cross-Coupling Reactions for Methylation
| Reaction Name | Methyl Reagent | Catalyst/Ligand System | Key Features |
| Suzuki Coupling | Methylboronic acid (CH₃B(OH)₂) or its esters (e.g., pinacol (B44631) ester) | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc., with a base (e.g., Na₂CO₃, K₃PO₄) | Reagents are generally stable, non-toxic, and commercially available. Tolerant of many functional groups. researchgate.net |
| Stille Coupling | Trimethylstannyl chloride ((CH₃)₃SnCl) or Tetramethyltin ((CH₃)₄Sn) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Highly versatile and tolerant of a wide range of functional groups. A key drawback is the high toxicity of organotin compounds. |
| Negishi Coupling | Dimethylzinc (Zn(CH₃)₂) or Methylzinc chloride (ClZnCH₃) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Organozinc reagents are highly reactive, often leading to faster reactions and higher yields. They are, however, sensitive to air and moisture. |
| Kumada Coupling | Methylmagnesium bromide (CH₃MgBr) or chloride (CH₃MgCl) | Pd or Ni catalysts (e.g., Ni(dppf)Cl₂) | Utilizes readily available Grignard reagents. The high reactivity of Grignard reagents can limit functional group compatibility. |
The general catalytic cycle for these reactions involves three main steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halonaphtho[1,2-b]thiophene, forming a Pd(II) intermediate.
Transmetalation : The methyl group is transferred from the organometallic reagent (e.g., boronic acid, stannane) to the palladium center, displacing the halide.
Reductive Elimination : The methyl group and the naphthothiophene moiety are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to functionalize various thiophene and naphthopyran systems, making them a highly viable strategy for the synthesis of 3-methylnaphtho[1,2-b]thiophene. researchgate.netacs.org
Sequential Synthesis Strategies for this compound
Order of Functional Group Introduction (Methyl, Nitro, Thiophene Fusion)
The regiochemistry of the final product is dictated by the order in which the thiophene ring is fused and the substituents are introduced. Two primary synthetic routes are plausible for the synthesis of this compound, primarily differing in the timing of the nitration step.
Route 1: Thiophene Fusion → Nitration → Methylation
A logical approach begins with the synthesis of the parent naphtho[1,2-b]thiophene scaffold. This can be achieved through various multi-step methods, for instance, starting from 3,4-dihydronaphthalen-1(2H)-one via a five-stage process. researchgate.net Once the naphtho[1,2-b]thiophene core is formed, an electrophilic aromatic substitution can be performed to introduce the nitro group.
Studies on the nitration of naphtho[1,2-b]thiophene have shown that this reaction yields a mixture of the 2-nitro and 5-nitro derivatives. researchgate.net The 5-nitro isomer is the key intermediate required for this synthetic route. The final step would be the introduction of a methyl group at the 3-position of 5-nitronaphtho[1,2-b]thiophene. This step presents a significant challenge, as the presence of the electron-withdrawing nitro group deactivates the ring system towards further electrophilic substitution. Therefore, specialized synthetic methods would be necessary to achieve methylation at the desired position.
Route 2: Precursor Modification → Thiophene Fusion → Nitration
An alternative and potentially more efficient strategy involves constructing the thiophene ring onto a pre-functionalized naphthalene precursor. This approach could start with a suitably methylated naphthalene derivative. The thiophene ring is then constructed using established methods for thiophene synthesis, such as the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives. nih.gov This would lead to the formation of 3-methyl-naphtho[1,2-b]thiophene.
The final step in this sequence is the selective nitration of the 3-methyl-naphtho[1,2-b]thiophene intermediate. The directing effects of the existing methyl group and the fused aromatic system would influence the position of the incoming nitro group. In related systems, such as 3-methyl-benzo[b]thiophen-2-carboxylic acid, nitration occurs on the benzene ring. rsc.org This suggests that nitration of 3-methyl-naphtho[1,2-b]thiophene would likely be directed to the naphthyl portion of the molecule, with the 5-position being a probable site for substitution.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of side products, particularly in the nitration step where multiple isomers can be formed.
The nitration of the naphthothiophene core is a key step that requires careful control. The choice of nitrating agent, solvent, temperature, and reaction time can significantly influence the product distribution and yield. A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent for aromatic systems. researchgate.netmdpi.com The formation of the highly electrophilic nitronium ion (NO₂⁺) in this mixture drives the reaction. mdpi.com Alternative, milder conditions can also be employed to improve selectivity, such as using copper nitrate in acetic acid or employing solvent-free reaction conditions. mdpi.com Since the nitration of the parent naphtho[1,2-b]thiophene produces both 2- and 5-nitro isomers, optimization would focus on conditions that favor the formation of the 5-nitro derivative. researchgate.net
Table 1: Nitration Reaction Conditions
| Nitrating Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| HNO₃ / H₂SO₄ | Mixed acid at controlled temperatures (e.g., 0-25 °C) | Standard, powerful nitrating conditions. Can lead to multiple nitrations or oxidation if not controlled. | mdpi.com |
| Copper Nitrate in Acetic Acid | Room temperature | Milder conditions, may offer better selectivity for mononitration. | mdpi.com |
| Sodium Nitrate / Oxalic Acid | Solvent-free, 80 °C | Green chemistry approach, avoids strong mineral acids. | mdpi.com |
Yields for the specific synthesis of this compound are not extensively reported. However, yields for analogous transformations in the literature can provide an estimate. For instance, the Fiesselmann synthesis for constructing substituted thieno[3,2-b]thiophenes, a related heterocyclic system, can achieve yields ranging from 41% to 78%. nih.gov The yield of the nitration step is highly dependent on the separation of the resulting isomers.
Purification Techniques for Intermediate and Final Compounds
Thorough purification of intermediates and the final product is essential to ensure the removal of unreacted starting materials, reagents, and isomeric byproducts. A combination of chromatographic and recrystallization techniques is typically employed.
Given that the nitration of naphtho[1,2-b]thiophene produces a mixture of 2- and 5-nitro isomers, their separation is a critical purification step. researchgate.net Column chromatography is the most effective method for this purpose. A silica (B1680970) gel stationary phase is used with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, to separate the isomers based on their differing polarities.
Once the final this compound product is synthesized, it must be purified to achieve high purity. Recrystallization is a common and effective technique for purifying solid organic compounds. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial and may require experimental screening. Alternatively, column chromatography can be used again for the final purification step if recrystallization is ineffective or if there are closely related impurities.
Table 2: Purification Methodologies
| Technique | Application | Description |
|---|---|---|
| Column Chromatography | Separation of nitro-isomers; Purification of intermediates and final product. | Utilizes a stationary phase (e.g., silica gel) and a mobile phase (e.g., hexane/ethyl acetate) to separate compounds based on polarity. |
| Recrystallization | Final product purification. | Dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals. |
Advanced Synthetic Transformations and Derivatization
Chemo- and Regioselective Functionalization of Naphthothiophene Scaffolds
The functionalization of the 3-methyl-5-nitronaphtho[1,2-b]thiophene scaffold is governed by the inherent reactivity of the fused ring system and the directing effects of its substituents. The thiophene (B33073) moiety is generally more susceptible to electrophilic attack than the naphthyl portion of the molecule.
Research on the parent naphtho[1,2-b]thiophene (B13749340) system has established that electrophilic substitution reactions such as bromination, formylation, and acetylation preferentially occur at the 2-position, which is the alpha-position relative to the sulfur atom. rsc.org Nitration of the unsubstituted scaffold, however, yields a mixture of 2-nitro and 5-nitro derivatives. rsc.org
The presence of substituents on the this compound core significantly influences the regioselectivity of subsequent reactions:
The 3-methyl group is an activating group that directs incoming electrophiles primarily to the 2-position due to its electron-donating nature and the stability of the resulting carbocation intermediate.
The 5-nitro group , located on the naphthalene (B1677914) ring system, is a strong deactivating group. Its electron-withdrawing effect reduces the nucleophilicity of the entire aromatic system, but its impact is most pronounced on the fused benzene (B151609) rings. This deactivation further enhances the relative reactivity of the thiophene ring for electrophilic substitution.
Studies on 2-methylnaphtho[1,2-b]thiophene confirm this trend, with nitration yielding mainly the 5-nitro derivative. rsc.org Conversely, for 3-methylnaphtho[1,2-b]thiophene (B14534126), nitration produces a mixture of the 2- and 5-nitro isomers. rsc.org Therefore, for a subsequent electrophilic attack on this compound, the most probable site of reaction is the C-2 position on the thiophene ring, driven by the directing effect of the C-3 methyl group.
| Starting Compound | Reaction | Major Product(s) | Reference |
|---|---|---|---|
| Naphtho[1,2-b]thiophene | Bromination | 2-Bromo derivative | rsc.org |
| Naphtho[1,2-b]thiophene | Nitration | Mixture of 2-nitro and 5-nitro derivatives | rsc.org |
| 2-Methylnaphtho[1,2-b]thiophene | Nitration | 2-Methyl-5-nitronaphtho[1,2-b]thiophene | rsc.org |
| 3-Methylnaphtho[1,2-b]thiophene | Nitration | Mixture of 3-methyl-2-nitro and 3-methyl-5-nitro derivatives | rsc.org |
Palladium-Catalyzed Direct Arylation and C-H Activation in Fused Systems
Palladium-catalyzed direct C-H arylation has become a powerful tool for forming carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. In fused thiophene systems, C-H activation is highly regioselective, typically favoring the C-H bonds at the α-position (C-2) of the thiophene ring due to their higher acidity and accessibility to the metal catalyst.
For the this compound scaffold, the C-2 position is already substituted with the thiophene sulfur's other bond. However, the C-H bonds on the thiophene and naphthalene rings are potential sites for functionalization. The main challenge lies in controlling the regioselectivity. The C-H bond at the 2-position of a generic benzo[b]thiophene is the most reactive. In the target molecule, this position is part of the fusion. Therefore, attention shifts to other available C-H bonds. The C-H bonds on the thiophene ring are generally more reactive than those on the benzene or naphthalene rings in such fused systems.
Methodologies developed for the direct arylation of related heterocycles, such as benzo[b]thiophenes, can be applied. These reactions often employ a palladium catalyst, such as Pd(OAc)₂, in combination with a ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene), an oxidant, and a base. The reaction conditions can be tuned to control the selectivity between different C-H bonds. Given the electronic effects within this compound, C-H activation would likely occur at the most electron-rich, sterically accessible position on the thiophene ring, guided by the catalyst system.
Nucleophilic Aromatic Substitution of Nitro Groups in Thiophenes
The nitro group in this compound is a key functional handle for derivatization via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group, combined with the ability of the extended aromatic system to stabilize the negative charge in the Meisenheimer intermediate, facilitates the displacement of the nitro group by a variety of nucleophiles.
This reaction is well-documented for nitro-substituted thiophenes. Studies have shown that the nitro group on a thiophene ring can be efficiently displaced by S-nucleophiles, such as thiolates, to form new carbon-sulfur bonds. This process is typically carried out under mild conditions in the presence of a base like potassium carbonate. The reaction proceeds rapidly, often indicated by a distinct color change, to yield sulfenyl-substituted derivatives.
Similarly, N-nucleophiles like primary and secondary amines (e.g., piperidine, pyrrolidine, morpholine) can displace the nitro group to form aminothiophene derivatives. The kinetics of these substitutions have been studied, confirming the SNAr mechanism. The reactivity is enhanced by the presence of other electron-withdrawing groups on the thiophene ring. In the case of this compound, the fused aromatic core acts as a powerful electron sink, which should render the C-5 position susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups.
| Nitrothiophene Substrate | Nucleophile | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 3-Nitrothiophene-2,5-dicarboxylates | Thiophenols, Thioglycolates | K₂CO₃ / Acetone | 3-Sulfenylthiophene derivatives | acs.org |
| 2-L-5-Nitrothiophenes | Pyrrolidine, Piperidine | Ionic Liquids | 5-Aminothiophene derivatives | acs.org |
| 2-Methoxy-3-X-5-nitrothiophenes | Pyrrolidine | (Computational Study) | 2-(Pyrrolidin-1-yl)thiophene derivatives | rsc.org |
Further Chemical Modifications at Methyl and Nitro Positions
Beyond functionalization of the aromatic core, the existing methyl and nitro groups on this compound serve as versatile starting points for further derivatization.
Modifications of the Methyl Group: The methyl group at the C-3 position can be functionalized through free-radical reactions. Side-chain halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), can introduce a halogen atom onto the methyl group. orgoreview.com This reaction proceeds via a resonance-stabilized benzylic-type radical, forming a 3-(halomethyl) derivative. This halogenated intermediate is a valuable synthon that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functionalities, such as alcohols, ethers, amines, and nitriles, effectively elongating the side chain.
Modifications of the Nitro Group: The nitro group at the C-5 position is readily reduced to a primary amino group (-NH₂). This transformation is one of the most fundamental and useful reactions in aromatic chemistry. A wide range of reducing agents can accomplish this conversion with high efficiency. wikipedia.orgcommonorganicchemistry.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is a common and clean method. commonorganicchemistry.com
Metal/Acid Systems: Metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective reagents for this reduction. commonorganicchemistry.comyoutube.com
Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as the hydrogen source with a catalyst like Pd/C.
The resulting 5-amino-3-methylnaphtho[1,2-b]thiophene is a key intermediate. The amino group can be further modified, for example, through diazotization followed by Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups. It can also undergo acylation or alkylation to form amides or substituted amines.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, a complete map of proton and carbon environments and their connectivity can be established.
The ¹H NMR spectrum of 3-Methyl-5-nitronaphtho[1,2-b]thiophene is predicted to exhibit signals corresponding to seven aromatic protons and three methyl protons. The electron-withdrawing nitro group (NO₂) and the fused aromatic ring system will significantly influence the chemical shifts, generally shifting the aromatic protons downfield (to a higher ppm value).
The methyl group (CH₃) protons at the C-3 position are expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.5-2.8 ppm. The protons on the thiophene (B33073) and naphthalene (B1677914) rings would appear in the aromatic region (δ 7.0-9.0 ppm). The proton on the thiophene ring (H-2) would likely be a singlet, while the six protons on the naphthalene moiety would show complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with adjacent protons. The proton positioned peri to the nitro group (H-6) is expected to be the most deshielded and appear at the lowest field.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (on C-3) | 2.5 – 2.8 | Singlet (s) |
| H-2 | 7.2 – 7.5 | Singlet (s) |
| Aromatic Protons | 7.5 – 9.0 | Multiplets (m) |
Note: The table presents predicted values based on theoretical principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, 13 distinct signals are expected, corresponding to each unique carbon atom in the asymmetric structure.
The methyl carbon should appear in the upfield region (δ 15-25 ppm). The aromatic carbons would resonate in the downfield region (δ 110-150 ppm). The carbon atom directly attached to the nitro group (C-5) would be significantly deshielded. Quaternary carbons (those not bonded to any hydrogens), such as C-3, C-5, and the carbons at the ring junctions, would typically show weaker signals compared to protonated carbons.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (on C-3) | 15 – 25 |
| Aromatic CH | 115 – 135 |
| Aromatic Quaternary C | 125 – 145 |
Note: The table presents predicted values based on theoretical principles. Actual experimental values may vary.
To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be expected between adjacent aromatic protons on the naphthalene ring system, helping to trace the connectivity within each aromatic ring. No cross-peaks would be observed for the singlet methyl protons or the singlet H-2 proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would show a cross-peak between the methyl protons and the methyl carbon, and between each aromatic proton and its corresponding aromatic carbon. This allows for the unambiguous assignment of protonated carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of the nitro group and the aromatic system.
Nitro Group (NO₂): Strong and distinct absorption bands are expected for the asymmetric and symmetric stretching vibrations of the N-O bonds, typically appearing around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
Aromatic C-H Stretching: Weak to medium bands would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
Aliphatic C-H Stretching: Absorptions corresponding to the methyl group C-H bonds would be observed just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).
Aromatic C=C Stretching: Several medium to sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the fused aromatic ring system.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 – 3000 | Medium |
| Aliphatic C-H Stretch | 2975 – 2850 | Medium |
| Aromatic C=C Stretch | 1600 – 1450 | Medium-Strong |
| Asymmetric NO₂ Stretch | 1550 – 1500 | Strong |
Note: The table presents predicted values based on theoretical principles. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the mass of the entire molecule.
The molecular formula for this compound is C₁₃H₉NO₂S. Its molecular weight is approximately 255.29 g/mol . The mass spectrum would therefore be expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 255.
The fragmentation pattern provides structural clues. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 46), O (m/z 16), and NO (m/z 30). Therefore, significant fragment ions might be observed at m/z 209 (M - NO₂), m/z 239 (M - O), and m/z 225 (M - NO). Loss of the methyl radical (CH₃, m/z 15) could also occur.
HRMS can determine the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of the molecular ion and its fragments, confirming the molecular formula as C₁₃H₉NO₂S. The predicted exact mass would be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).
Predicted HRMS Data
| Ion | Predicted Exact Mass (m/z) |
|---|---|
| [M]⁺˙ | 255.0354 |
| [M - NO₂]⁺ | 209.0428 |
Note: The table presents predicted values based on theoretical principles. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No UV-Vis spectroscopic data, such as absorption maxima (λmax), which would provide insights into the electronic transitions within the molecule, is publicly available for this compound.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
Specific XPS data, which would confirm the elemental composition and the oxidation states of the constituent atoms (carbon, hydrogen, nitrogen, oxygen, and sulfur) of this compound, could not be located in the available scientific literature.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and geometry.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scienceopen.com It is known for providing a good balance between accuracy and computational cost. scienceopen.com For a molecule like 3-Methyl-5-nitronaphtho[1,2-B]thiophene, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations also yield electronic properties such as total energy, dipole moment, and the distribution of electron density. researchgate.net
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) provide a systematic way to approach the exact solution of the Schrödinger equation. mdpi.com For the target compound, these methods could be used to obtain highly accurate geometries and electronic properties, often serving as a benchmark for other computational methods. arxiv.org
Conformational Analysis and Energy Landscapes
Molecules that have rotatable bonds can exist in different spatial arrangements known as conformations. Conformational analysis aims to find the most stable conformers and to understand the energy barriers between them. biomedres.us For this compound, computational methods would be used to rotate the methyl group and explore the potential energy surface to identify the lowest energy conformations and the transition states that connect them. mdpi.com This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in elucidating the step-by-step process of chemical reactions. ufl.edursc.org By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. nih.govchemrxiv.org For this compound, this could involve studying its synthesis or its reactions with other molecules. Computational studies can provide insights into the activation energies, which determine the rate of a reaction, and the thermodynamics that determine the product distribution.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry can predict various spectroscopic properties of molecules, which is vital for interpreting experimental data.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. scielo.org.zanih.gov These predictions are valuable for assigning signals in experimental NMR spectra and confirming the structure of a synthesized compound like this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra. scielo.org.za The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to the promotion of an electron from the HOMO to the LUMO or other molecular orbitals. nih.gov
Charge Distribution and Frontier Molecular Orbital (FMO) Analysis
The distribution of charge within a molecule and the nature of its frontier molecular orbitals (FMOs) are key to understanding its reactivity.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in this compound. This helps in identifying electrophilic and nucleophilic sites within the molecule.
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Reactivity Profile and Mechanistic Studies of 3 Methyl 5 Nitronaphtho 1,2 B Thiophene
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the electronic distribution of the naphthothiophene system, making it susceptible to a range of chemical transformations.
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a versatile route to various nitrogen-containing functional groups. wikipedia.org The nitro group of 3-methyl-5-nitronaphtho[1,2-b]thiophene can be reduced to an amino group, a hydroxylamino group, or an azo group, depending on the reducing agent and reaction conditions. unimi.it
Commonly employed methods for the reduction of nitroarenes to primary amines include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgunimi.it For instance, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a highly efficient method for this transformation. unimi.it Another widely used method involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. youtube.com
The reduction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, as proposed in the Haber mechanism for the reduction of nitrobenzene. unimi.it The choice of reducing agent can allow for the isolation of these intermediates. For example, milder reducing agents or controlled reaction conditions can selectively yield the corresponding hydroxylamine. wikipedia.org
| Reagent | Product | Notes |
|---|---|---|
| H₂, Pd/C | Amine | Common and efficient method. unimi.it |
| Fe, HCl | Amine | Classical method for nitro group reduction. youtube.com |
| Sn, HCl | Amine | Effective reducing agent for nitroarenes. youtube.com |
| Zn, NH₄Cl | Hydroxylamine | Provides selective reduction to the hydroxylamine. wikipedia.org |
| NaBH₄, Ni(PPh₃)₄ | Amine | A more recent method for the reduction of nitroaromatics. |
The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring towards nucleophilic aromatic substitution (SNAг). nih.gov In certain substrates, the nitro group itself can act as a leaving group and be displaced by a nucleophile. This reaction is particularly favored when the nitro group is attached to a position that is activated by other electron-withdrawing groups. In the case of this compound, the fused aromatic system and the thiophene (B33073) ring influence the feasibility of this reaction.
Studies on nitrothiophenes have shown that the nitro group can be displaced by various nucleophiles, such as thiolates. mdpi.com The reaction of 3-nitro-substituted thiophenes bearing electron-withdrawing groups with thiolates proceeds via nucleophilic displacement of the nitro group to form 3-sulfenylthiophene derivatives. mdpi.com This suggests that the nitro group in this compound could potentially be displaced by strong nucleophiles, especially under conditions that favor the formation of a stable intermediate. The activation of the nitro group through protonation can render it a more labile leaving group, making the carbon atom to which it is attached more susceptible to nucleophilic attack. nih.gov
Electrophilic Aromatic Substitution on the Naphthothiophene System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com The regioselectivity of EAS on this compound is directed by the combined electronic effects of the methyl group, the nitro group, and the fused thiophene ring. The thiophene ring is generally more reactive towards electrophiles than benzene (B151609), and substitution typically occurs at the α-position (C2). researchgate.netpearson.com
However, in this molecule, the C2 position is already substituted. The methyl group at the C3 position is an activating group and an ortho-, para-director. The nitro group at the C5 position is a strong deactivating group and a meta-director. libretexts.org The fused naphthothiophene system itself has a complex reactivity pattern. Electrophilic attack on benzothiophene (B83047), a related system, generally favors substitution on the benzene ring rather than the thiophene ring.
Nucleophilic Attack on the Fused Ring System
The presence of the electron-withdrawing nitro group at the C5 position significantly lowers the electron density of the entire fused aromatic system, making it susceptible to nucleophilic attack. While nucleophilic displacement of the nitro group is one possibility (see section 6.1.2), nucleophilic addition to the ring system itself to form a Meisenheimer-like complex is also a potential reaction pathway, especially with strong nucleophiles.
In general, electron-deficient aromatic systems can undergo nucleophilic addition. For instance, studies on five-membered heterocyclic 2,3-diones have shown that nucleophilic addition can occur at various positions on the ring. researchgate.net While direct analogies are limited, it is plausible that strong nucleophiles could attack the electron-deficient positions of the naphthothiophene ring of this compound. The positions ortho and para to the nitro group are the most activated towards such an attack.
Reactivity at the Methyl Group (e.g., benzylic functionalization)
The methyl group at the C3 position is benzylic in nature and is therefore susceptible to a variety of functionalization reactions. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and can be selectively oxidized or substituted. mdpi.com
Benzylic oxidation is a common transformation that can convert the methyl group into a formyl, carboxyl, or hydroxymethyl group. mdpi.com A range of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents, can be employed for this purpose. Catalytic methods, often employing transition metals, are also widely used for the selective oxidation of benzylic positions. mdpi.com
Furthermore, the methyl group can undergo radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a benzylic halide. This halide can then be subjected to a variety of nucleophilic substitution reactions to introduce other functional groups.
| Reagent | Product | Reaction Type |
|---|---|---|
| KMnO₄, heat | Carboxylic acid | Oxidation |
| CrO₃, H₂SO₄ | Carboxylic acid | Oxidation |
| N-Bromosuccinimide (NBS), initiator | Benzylic bromide | Radical Halogenation |
| Various nucleophiles (e.g., CN⁻, OR⁻) | Substituted methyl group | Nucleophilic Substitution (on benzylic halide) |
Rearrangement Reactions and Pathways
Aromatic nitro compounds are known to undergo rearrangement reactions under certain conditions, particularly in strongly acidic media. For instance, 1,3-dialkyl-2-nitrobenzenes have been shown to rearrange in trifluoromethanesulphonic acid to the corresponding 4-nitro derivatives. These rearrangements are often intramolecular and are thought to proceed through a direct 1,3-shift of the nitro group.
Photochemical and Thermal Reactivity
Information regarding the behavior of this compound when subjected to light (photochemical reactivity) or heat (thermal reactivity) is not available in the reviewed scientific literature. Mechanistic studies, which would elucidate the pathways of its potential transformations under these conditions, have not been published.
Consequently, no data on reaction products, quantum yields, kinetic parameters, or proposed mechanisms can be provided. Data tables summarizing such findings cannot be generated due to the absence of experimental or theoretical data for this specific compound.
Structural Modification and Theoretical Correlates of Naphthothiophene Derivatives
Influence of Substituents on Electronic Structure and Reactivity
The electronic landscape of the naphtho[1,2-b]thiophene (B13749340) core is significantly altered by the introduction of substituents. The interplay between electron-donating and electron-withdrawing groups dictates the molecule's reactivity, stability, and photophysical characteristics. In the case of 3-Methyl-5-nitronaphtho[1,2-B]thiophene, the methyl group at the 3-position and the nitro group at the 5-position exert opposing electronic effects.
The methyl group (-CH₃), being an electron-donating group through inductive and hyperconjugation effects, increases the electron density of the thiophene (B33073) ring. lumenlearning.com This enhancement of electron density generally activates the ring system towards electrophilic substitution. Conversely, the nitro group (-NO₂), a potent electron-withdrawing group, deactivates the aromatic system towards electrophilic attack by pulling electron density away from the rings through both resonance and inductive effects. minia.edu.egresearchgate.net
The presence of both an activating and a deactivating group on the same naphthothiophene skeleton creates a complex pattern of reactivity. The methyl group tends to direct incoming electrophiles to the ortho and para positions relative to itself, while the nitro group directs them to the meta position. minia.edu.eg In electrophilic aromatic substitution reactions, the position of attack will be determined by the net effect of these two groups and the inherent reactivity of the different positions on the naphtho[1,2-b]thiophene ring system. For instance, nitration of 2-methylnaphtho[1,2-b]thiophene primarily yields the 5-nitro derivative, indicating the directing influence of the thiophene ring's sulfur atom and the methyl group. rsc.org
| Substituent | Position | Electronic Effect | Influence on Reactivity | Impact on Frontier Orbitals |
|---|---|---|---|---|
| Methyl (-CH₃) | 3 | Electron-donating (+I, +H) | Activates towards electrophilic substitution | Raises HOMO energy |
| Nitro (-NO₂) | 5 | Electron-withdrawing (-I, -M) | Deactivates towards electrophilic substitution | Lowers LUMO energy |
Systematic Structural Variations and Their Synthetic Accessibility
The synthesis of specifically substituted naphthothiophene derivatives like this compound presents a synthetic challenge that requires strategic planning. Several general methodologies for the construction of the naphthothiophene core and the introduction of substituents can be considered.
One common approach involves the construction of the thiophene ring onto a pre-functionalized naphthalene (B1677914) precursor. For instance, the Fiesselmann thiophene synthesis can be adapted for the construction of thieno[3,2-b]thiophene (B52689) derivatives, which could be extended to naphthothiophene systems. nih.gov Another powerful method is the photochemical cyclization of appropriately substituted precursors, which has been shown to be an efficient route to fused benzothiophene (B83047) derivatives. thieme-connect.com
Introducing the methyl and nitro groups at the desired positions requires careful consideration of the directing effects of the existing functionalities and the ring system itself. Nitration of naphtho[1,2-b]thiophene is known to produce a mixture of 2- and 5-nitro derivatives. researchgate.net Therefore, to achieve the desired 5-nitro substitution, the synthesis might proceed through a precursor that already contains a directing group or by separation of the isomeric products. The introduction of the methyl group at the 3-position could be achieved through various methods, such as the reaction of a suitable precursor with an organometallic reagent or through a multi-step sequence starting from a functionalized naphthothiophene.
Systematic structural variations could involve altering the position of the methyl and nitro groups, as well as introducing other functional groups to further modulate the electronic properties. For example, moving the nitro group to a different position would significantly alter the charge distribution and reactivity of the molecule. Similarly, replacing the methyl group with other alkyl groups or electron-donating moieties would fine-tune the electronic properties.
| Synthetic Strategy | Description | Applicability to this compound |
|---|---|---|
| Fiesselmann Thiophene Synthesis | Condensation of a substituted precursor with a thioglycolate derivative to form the thiophene ring. nih.gov | Potentially applicable by starting with a suitably substituted naphthalene precursor. |
| Photochemical Cyclization | Iodine-promoted photocyclization of diaryl-substituted thiophenes to form fused ring systems. thieme-connect.com | Could be adapted to construct the naphthothiophene core from a functionalized thiophene. |
| Electrophilic Substitution | Direct introduction of substituents onto the naphthothiophene ring system. Nitration is a key example. rsc.orgresearchgate.net | Nitration can introduce the nitro group, but may lead to isomeric mixtures. |
Computational Approaches to Structure-Property Relationships
In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool to predict and understand its structure-property relationships. researchgate.net Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of organic molecules. researchgate.netmdpi.com
By employing DFT calculations, it is possible to obtain valuable information about the geometry, electronic properties, and reactivity of this compound. Key parameters that can be calculated include:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure of the molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: Calculation of the energies and spatial distribution of the HOMO and LUMO to predict the electronic absorption properties and reactivity. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. ajpchem.org
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions of the molecule. This helps in predicting the sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution and intramolecular interactions, providing insights into the electronic effects of the substituents.
Calculation of Spectroscopic Properties: Prediction of infrared (IR) and ultraviolet-visible (UV-Vis) spectra to aid in the characterization of the compound.
| Computational Parameter | Information Obtained | Relevance to this compound |
|---|---|---|
| Optimized Geometry | Bond lengths, bond angles, planarity | Provides the fundamental structure for all other calculations. |
| HOMO-LUMO Energies | Ionization potential, electron affinity, energy gap | Predicts electronic transitions, reactivity, and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Identifies likely sites for chemical reactions. |
| Natural Bond Orbital (NBO) Charges | Atomic charges, charge transfer | Quantifies the electronic effects of the methyl and nitro groups. |
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The advancement of research into 3-Methyl-5-nitronaphtho[1,2-b]thiophene is contingent upon the development of synthetic methodologies that are not only efficient but also environmentally benign. Current synthetic approaches to related naphthothiophene scaffolds often rely on multi-step procedures with harsh reaction conditions. Future efforts should focus on the principles of green chemistry to devise more sustainable pathways.
Key areas for investigation include:
Cascade Reactions: Designing one-pot syntheses that combine multiple bond-forming events in a single operation can significantly improve efficiency by reducing the number of intermediate purification steps, solvent waste, and energy consumption. researchgate.net
Direct Arylation: The use of direct C-H arylation techniques could provide a more atom-economical approach to constructing the naphthothiophene core, avoiding the pre-functionalization of starting materials. researchgate.net
Photochemical Cyclization: Light-mediated cyclization reactions present a powerful and often milder alternative to traditional thermal methods for the synthesis of fused thiophene (B33073) systems. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds.
Bio-based Precursors: Exploring the use of renewable starting materials derived from biomass could lead to more sustainable synthetic routes for the thiophene moiety. nih.gov
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for Naphthothiophenes
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Cascade Reactions | High efficiency, reduced waste. researchgate.net | Complex reaction optimization. |
| Direct C-H Arylation | High atom economy, fewer steps. researchgate.net | Regioselectivity control. |
| Photochemical Cyclization | Mild reaction conditions. researchgate.net | Specialized equipment required. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability concerns. |
| Bio-based Precursors | Sustainability, renewable resources. nih.gov | Availability and conversion of precursors. |
Exploration of Novel Functionalization Strategies
The introduction of diverse functional groups onto the this compound scaffold is crucial for tuning its physicochemical properties and exploring its potential applications. While the methyl and nitro groups provide initial functionalization, further derivatization can unlock a wider range of molecular architectures and functionalities.
Future research should explore:
Late-Stage C-H Functionalization: Developing methods for the direct and regioselective introduction of functional groups at various positions on the aromatic core would be highly valuable.
Cross-Coupling Reactions: The strategic introduction of a halogen, such as bromine, at a specific position would enable a variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org
Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of a wide array of derivatives, including amides, sulfonamides, and azo compounds.
Oxidation of the Methyl Group: The selective oxidation of the methyl group to an aldehyde, carboxylic acid, or alcohol would offer another handle for further synthetic transformations.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced spectroscopic techniques. While standard techniques like NMR and mass spectrometry are essential, more sophisticated methods can provide deeper insights into the electronic and photophysical properties of these molecules.
Future characterization efforts should employ:
High-Resolution Mass Spectrometry: Techniques such as Gas Chromatography-Quadrupole Time-of-Flight (GC-QToF) mass spectrometry can provide highly accurate mass data, which is crucial for the unambiguous identification of isomers and metabolites. tandfonline.com
Low-Temperature Photoluminescence Spectroscopy: The study of fluorescence and phosphorescence at cryogenic temperatures can reveal fine details about the electronic transitions and excited-state properties of these compounds. ucf.edu
Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially in complex derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction studies are the gold standard for determining the precise three-dimensional structure of these molecules, providing valuable information on bond lengths, bond angles, and intermolecular packing.
Deeper Theoretical Understanding of Reactivity and Stability
Computational chemistry offers a powerful tool for complementing experimental studies by providing a deeper understanding of the electronic structure, reactivity, and stability of this compound.
Future theoretical investigations should focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a variety of molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters. researchgate.net These calculations can help to rationalize experimental observations and predict the properties of new derivatives.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the electronic and optical properties, as well as the reactivity of the molecule.
Reaction Mechanism Studies: Computational modeling can be employed to elucidate the mechanisms of synthetic and functionalization reactions, aiding in the optimization of reaction conditions. Theoretical studies on the reactions of related aromatic compounds with species like nitrate (B79036) radicals can provide insights into the atmospheric chemistry and potential degradation pathways of nitrated PASHs. researchgate.netresearchgate.netnih.gov
Prediction of Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, UV-Vis absorption spectra, and fluorescence emission spectra can assist in the interpretation of experimental data. researchgate.net
Table 2: Predicted Electronic Properties of Naphthothiophene Derivatives (Illustrative)
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Naphtho[1,2-b]thiophene (B13749340) | -5.8 | -1.9 | 3.9 |
| 3-Methylnaphtho[1,2-b]thiophene (B14534126) | -5.7 | -1.8 | 3.9 |
| 5-Nitronaphtho[1,2-b]thiophene | -6.2 | -2.5 | 3.7 |
| This compound | -6.1 | -2.4 | 3.7 |
Note: These are hypothetical values based on general trends observed in related aromatic compounds and are for illustrative purposes only.
Design and Synthesis of Advanced Naphthothiophene-Based Architectures
The unique properties of the naphthothiophene core make it an attractive building block for the construction of larger, more complex molecular architectures with tailored functionalities.
Future research in this area should explore the design and synthesis of:
Extended π-Conjugated Systems: Incorporating the this compound unit into larger oligomeric and polymeric structures could lead to novel materials with interesting optical and electronic properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net
Donor-Acceptor Molecules: The inherent electronic asymmetry of this compound makes it an excellent candidate for use in donor-acceptor systems, which are of great interest for applications in nonlinear optics and as sensitizers in dye-sensitized solar cells.
Supramolecular Assemblies: The design of molecules capable of self-assembly into well-defined nanostructures through non-covalent interactions could lead to the development of new functional materials with applications in sensing and molecular recognition.
Chiral Naphthothiophenes: The synthesis of enantiomerically pure naphthothiophene derivatives could be explored for applications in asymmetric catalysis and chiroptical materials. chemrxiv.org
The systematic exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Q. Why do structurally similar naphthothiophenes exhibit divergent radical stabilities in spectroelectrochemical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
